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DL-LEUCINE (2-13C)

Cat. No.: B1580039
M. Wt: 132.17
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Description

Evolution and Principles of Stable Isotope Labeling in Biological Research

The concept of using isotopes as tracers in biological systems dates back to the early 20th century. nih.govnih.gov The initial application of stable isotopes, such as deuterium (B1214612) (²H), by pioneers like Schoenheimer and Rittenberg in the 1930s, laid the groundwork for modern metabolic research. nih.govnumberanalytics.com These early studies revealed the dynamic nature of bodily constituents, challenging the then-prevailing view of a static metabolic state. nih.govckisotopes.com

Stable isotope labeling operates on a simple yet elegant principle: isotopes of an element are chemically identical to their more abundant counterparts but differ in mass due to a different number of neutrons. nih.gov This mass difference allows them to be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comfrontiersin.orgwikipedia.org Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human subjects, including vulnerable populations like pregnant women and infants. ckisotopes.comcambridge.org

The evolution of this technique has been closely tied to advancements in analytical instrumentation. nih.govnih.gov The development of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has enabled the precise measurement of isotopic enrichment in complex biological samples. nih.govfrontiersin.org This has allowed researchers to trace the metabolic fate of labeled compounds, such as amino acids, glucose, and fatty acids, with remarkable detail. numberanalytics.comcambridge.orgphysoc.org The use of stable isotopes like ¹³C, ¹⁵N, and ²H has become indispensable for quantifying metabolic fluxes and understanding the intricate regulation of metabolic pathways in both health and disease. numberanalytics.comfrontiersin.orgresearchgate.net

Significance of Leucine (B10760876) as a Branched-Chain Amino Acid in Core Metabolic Processes

Leucine, along with isoleucine and valine, is a branched-chain amino acid (BCAA) that is essential for human health, meaning it cannot be synthesized by the body and must be obtained from the diet. nih.govjournalagent.commdpi.com Leucine is the most abundant of the three BCAAs and plays a multifaceted role in fundamental metabolic processes. nih.govbiocrates.com

One of the most well-established functions of leucine is its potent stimulation of muscle protein synthesis. nih.govwikipedia.orge3s-conferences.orggssiweb.org It acts as a signaling molecule, activating the mechanistic target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and protein synthesis. journalagent.combiocrates.comwikipedia.orge3s-conferences.org This anabolic effect makes leucine a focal point in studies related to muscle growth, repair, and the prevention of muscle wasting. nih.govbiocrates.comgssiweb.org

Beyond its role in protein metabolism, leucine is also a significant contributor to energy homeostasis. nih.govbiocrates.comnih.gov It is an exclusively ketogenic amino acid, meaning its carbon skeleton is catabolized to produce acetyl-CoA and acetoacetate, which can be used as energy sources or for the synthesis of other compounds like sterols. biocrates.comwikipedia.org The metabolism of leucine primarily occurs in tissues such as muscle, adipose tissue, and the liver. wikipedia.org In fact, approximately 80% of dietary leucine is typically directed towards protein synthesis, with the remaining 20% being catabolized for energy. e3s-conferences.orgnih.gov

Rationale for Site-Specific Carbon-13 Labeling at the C-2 Position of Leucine in Tracer Studies

The strategic placement of a stable isotope label within a molecule is crucial for gleaning specific metabolic information. In the case of DL-LEUCINE (2-13C), the carbon-13 isotope is specifically located at the second carbon position (the alpha-carbon). This site-specific labeling provides distinct advantages for tracing the metabolic fate of leucine. medchemexpress.com

The catabolism of leucine involves a series of enzymatic steps. The first major step is the removal of the carboxyl group (C-1) as carbon dioxide (CO₂). nih.govphysiology.org Therefore, if the label were at the C-1 position, its appearance in expired CO₂ would primarily reflect the rate of leucine oxidation.

However, the carbon at the C-2 position follows a different metabolic path. nih.govphysiology.org After the initial decarboxylation, the remaining carbon skeleton, including the C-2 carbon, is further metabolized. This C-2 carbon eventually becomes part of acetyl-CoA. nih.govphysiology.org Acetyl-CoA is a central hub in metabolism, entering the tricarboxylic acid (TCA) cycle where it can be either fully oxidized to CO₂ or used for the synthesis of other molecules. biocrates.comnih.gov

By using [2-¹³C]leucine, researchers can investigate processes beyond simple oxidation. The appearance of the ¹³C label in various metabolites can provide insights into the flux through the TCA cycle and the extent to which leucine carbons are incorporated into other compounds. nih.govphysiology.org Studies comparing the oxidation of [1-¹³C]leucine and [1,2-¹³C₂]leucine have shown that a significant portion of the C-2 label is retained in the body, presumably through these biosynthetic pathways. nih.govphysiology.org This makes DL-LEUCINE (2-13C) a valuable tool for studying the intricate interplay between leucine catabolism and other central metabolic pathways. nih.gov

The use of site-specific labeled tracers like DL-LEUCINE (2-13C) allows for a more nuanced understanding of metabolic regulation. For instance, in certain pathological conditions like cirrhosis, the metabolism of the first and second carbons of leucine can be differentially affected, highlighting alterations in fuel substrate utilization. nih.gov

Interactive Data Table: Properties of Leucine

Click to view table
Property Value
Chemical Formula C₆H₁₃NO₂
Molar Mass 131.175 g·mol⁻¹
Acidity (pKa) 2.36 (carboxyl), 9.60 (amino)
Classification Essential, Branched-Chain Amino Acid (BCAA)
Primary Metabolic Fate Protein Synthesis, Ketogenesis (Acetyl-CoA, Acetoacetate)

Interactive Data Table: Comparison of Leucine Tracers

Click to view table
Tracer Primary Metabolic Information Key Findings from Tracer Studies
[1-¹³C]Leucine Leucine Oxidation Rate Used as a reference for whole-body protein metabolism. cambridge.org
[2-¹³C]Leucine TCA Cycle Flux, Incorporation into other compounds A significant percentage of the C-2 label is retained in the body, indicating its use in biosynthetic pathways. nih.govphysiology.org
[¹⁵N]Leucine Protein Turnover Used in studies of protein synthesis and breakdown. cambridge.org
[²H]Leucine Muscle Protein Synthesis Yields similar results to phenylalanine tracers for assessing protein synthesis. nih.gov

Properties

Molecular Weight

132.17

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Characterization of Dl Leucine 2 13c

Synthetic Pathways for Positional ¹³C Isotopic Enrichment in Leucine (B10760876)

The synthesis of DL-Leucine (2-¹³C) necessitates the specific introduction of a ¹³C atom at the alpha-carbon position. A common and established method for achieving this is through the Strecker amino acid synthesis. masterorganicchemistry.com This two-step process begins with the reaction of isovaleraldehyde (B47997) with ammonium (B1175870) chloride and potassium cyanide (or sodium cyanide), where the cyanide carbon is enriched with ¹³C. This forms an alpha-amino nitrile intermediate. Subsequent hydrolysis of the nitrile group, typically under strong acidic conditions, yields the final product, DL-Leucine, with the ¹³C label at the C-2 position. masterorganicchemistry.com

Another versatile approach involves the alkylation of a glycine (B1666218) derivative. For instance, the alkylation of activated glycine can produce leucine, though this method can sometimes be sluggish. researchgate.net More sophisticated methods may employ chiral auxiliaries, such as Evans' chiral auxiliary, to achieve stereoselective synthesis, although for many tracer applications, a racemic mixture is sufficient and more cost-effective to produce. researchgate.net

Chemical and Isotopic Purity Assessment Methodologies

Ensuring the high chemical and isotopic purity of DL-Leucine (2-¹³C) is paramount for its effective use in research. A variety of analytical techniques are employed to verify these parameters. physiology.orglabstandards.eu The Certificate of Analysis accompanying commercially available labeled compounds provides crucial data on purity. ckisotopes.com

Chemical Purity is typically assessed to be 98% or greater. isotope.comisotope.com This is often determined using techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile derivatives of the amino acid and provides information on both the chemical purity and the molecular weight of the compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the compound from any non-volatile impurities.

Isotopic Purity refers to the percentage of the compound that contains the ¹³C isotope at the specified position. For DL-Leucine (2-¹³C), the isotopic purity is generally 99 atom % ¹³C. sigmaaldrich.com The primary methods for determining isotopic enrichment include:

Mass Spectrometry (MS): Isotope-dilution mass spectrometry (IDMS) is a highly accurate method for quantifying isotopically labeled compounds. ckisotopes.com It allows for the simultaneous detection of the "heavy" (isotope-enriched) and "light" (native) forms of the molecule. ckisotopes.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can directly detect the presence and position of the ¹³C label within the molecule, providing definitive structural confirmation and information on isotopic enrichment. rsc.org

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This powerful technique provides precise measurements of the isotopic composition of specific atoms within a molecule. nih.gov

Table 1: Methodologies for Purity Assessment of DL-Leucine (2-¹³C)

Parameter Analytical Technique Purpose
Chemical Purity Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds, confirmation of molecular weight. nih.gov
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile components.
Isotopic Purity Mass Spectrometry (MS), specifically IDMS Accurate quantification of isotopic enrichment by comparing labeled and unlabeled forms. ckisotopes.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Direct detection and positional confirmation of the ¹³C label. rsc.org
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Precise measurement of isotope ratios at specific atomic positions. nih.gov

Stereoisomeric Considerations: Significance of the DL-Racemic Mixture in Tracer Applications

DL-Leucine is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. creation.com While living systems primarily utilize the L-isomers of amino acids for protein synthesis, the use of a DL-racemic mixture in tracer studies has specific implications and advantages.

In many metabolic tracer studies, the primary interest lies in tracking the metabolic pathways of the carbon skeleton of the amino acid. otsuka.co.jp The enzymatic machinery of the body can often interconvert D- and L-amino acids, or metabolize the D-isomer through alternative pathways. For instance, D-amino acid oxidase can convert D-amino acids into their corresponding α-keto acids, which can then enter central metabolic pathways. Therefore, introducing a ¹³C label on the C-2 position of the DL-racemate allows for the tracing of this carbon atom regardless of the initial stereochemistry.

Furthermore, the synthesis of a racemic mixture is generally less complex and more cost-effective than the stereospecific synthesis of a single enantiomer. researchgate.net This makes DL-Leucine (2-¹³C) a more accessible tracer for a wide range of research applications. However, it is crucial for researchers to be aware of the stereoisomeric composition and to consider the potential for differential metabolism of the D- and L-enantiomers when designing experiments and interpreting results. researchgate.netplos.org In studies where the specific fate of the L-enantiomer in protein synthesis is the sole focus, the use of a purely L-labeled leucine might be more appropriate.

Methodological Frameworks for Dl Leucine 2 13c Tracer Studies

Theoretical Principles of Stable Isotope Tracer Kinetics

The foundation of tracer studies lies in the ability to distinguish between the labeled compound (tracer) and its naturally abundant, unlabeled counterpart (tracee). By introducing a known amount of DL-LEUCINE (2-13C) into a biological system, researchers can track its incorporation into various metabolic pools and products. The kinetic models used to interpret these data are crucial for deriving meaningful physiological information.

Derivation and Validation of Isotopic Steady-State Conditions

A common approach in tracer studies is to achieve an isotopic steady-state, where the ratio of tracer to tracee (isotopic enrichment) in the sampled metabolic pools remains constant over time. mdpi.comresearchgate.net This state is typically reached during a primed, continuous infusion of the tracer. nih.govphysiology.org The priming dose rapidly brings the tracer concentration in the body's amino acid pools to a near-steady level, reducing the time needed to achieve isotopic equilibrium. nih.gov

Under steady-state conditions, the rate of appearance (Ra) of the unlabeled amino acid (e.g., leucine) into the plasma is equal to its rate of disappearance (Rd). e-acnm.org In a post-absorptive (fasted) state, the Ra of an essential amino acid like leucine (B10760876) directly reflects the rate of whole-body protein breakdown, as there is no endogenous production. e-acnm.org The rate of disappearance can be partitioned into two components: oxidation and incorporation into protein (protein synthesis). physiology.orgcambridge.org

The validation of a steady state is critical and is confirmed by observing a plateau in the isotopic enrichment of the tracer in a relevant precursor pool, such as plasma α-ketoisocaproate (KIC), the keto-acid of leucine. nih.govresearchgate.net KIC is considered a good surrogate for intracellular leucine enrichment. nih.gov Achieving this steady state allows for simpler mathematical models to calculate metabolic fluxes. For example, whole-body leucine flux can be calculated based on the tracer infusion rate and the measured isotopic enrichment at steady state. physiology.orgcambridge.org

Non-Steady-State and Transient Metabolic Flux Analysis Approaches

While steady-state models are powerful, many physiological conditions, such as after a meal, are inherently non-steady-state. bioscientifica.comnih.gov In these situations, the rates of appearance and disappearance of metabolites are not equal. Non-steady-state kinetic models, which are mathematically more complex, are required to analyze the changing tracer-to-tracee ratios and concentrations over time. bioscientifica.com These models can provide valuable insights into dynamic processes like postprandial protein synthesis. nih.gov

Isotopically non-stationary metabolic flux analysis (INST-MFA) is an approach that analyzes the transient labeling patterns of metabolites before an isotopic steady state is reached. frontiersin.orgnih.govfrontiersin.org This method is particularly useful for systems where achieving a true isotopic steady state is difficult or takes a long time, such as in mammalian cells with large intracellular amino acid pools. mdpi.comnih.gov INST-MFA involves collecting samples at multiple time points during the initial phase of tracer administration and using computational models to fit the time-course data of isotope labeling, allowing for the determination of metabolic fluxes with high precision. nih.gov

Experimental Design Considerations for In Vitro and In Vivo Tracer Administrations

The design of a tracer study using DL-LEUCINE (2-13C) must be carefully considered to ensure that the collected data can accurately answer the research question. This includes optimizing the tracer administration protocol and strategically designing the experiment to trace carbon flow in specific metabolic compartments. frontiersin.orgbiorxiv.org

Optimization of Tracer Infusion Protocols and Labeling Duration

The choice between a bolus injection and a continuous infusion of the tracer depends on the specific research goals. A bolus administration, where a single dose of the tracer is given, is simpler to implement but results in a constantly changing tracer enrichment that necessitates non-steady-state analysis. plos.orgbiorxiv.org A primed, continuous infusion is often preferred for achieving an isotopic steady state, allowing for more straightforward kinetic calculations. nih.govphysiology.org The priming dose is calculated to fill the metabolic pool, while the continuous infusion replaces the tracer that is being utilized. nih.gov

The duration of the tracer infusion or labeling period is another critical parameter. It must be long enough to achieve the desired level of isotopic enrichment in the product of interest, whether it's a specific protein or a metabolite in a particular pathway. frontiersin.orgbiorxiv.org For example, measuring muscle protein synthesis requires an infusion period of several hours to allow for sufficient incorporation of the labeled leucine into muscle proteins. physoc.org Studies have shown that with a primed, continuous infusion of L-[1-13C]leucine, an isotopic steady state in plasma can be reached in less than two hours, with the total infusion lasting around four hours. physiology.org In other applications, such as labeling milk proteins in cows, much longer infusion protocols of up to 96 hours have been utilized to achieve high tracer enrichment in the final product. sci-hub.box

Table 1: Comparison of Tracer Administration Protocols

Protocol Description Advantages Disadvantages Typical Application
Bolus Injection A single, large dose of the tracer is administered. plos.orgbiorxiv.org Simple, rapid, less invasive. plos.org Results in non-steady-state kinetics, requiring complex modeling. biorxiv.org Studies of acute metabolic responses. nih.govresearchgate.net
Continuous Infusion Tracer is infused at a constant rate over a period. nih.gov Can achieve isotopic steady-state, simplifying calculations. nih.gov More invasive, requires careful monitoring. plos.org Measurement of whole-body protein turnover. cambridge.org

| Primed, Continuous Infusion | A bolus (priming) dose is followed by a continuous infusion. nih.govphysiology.org | Reaches isotopic steady-state faster than continuous infusion alone. nih.gov | Requires careful calculation of both prime and infusion rates. | Gold standard for measuring muscle protein synthesis. nih.govduke.edu |

Strategic Design for Tracing Carbon Flow in Specific Metabolic Compartments

DL-LEUCINE (2-13C) can be used to trace the flow of its carbon atom into various metabolic pathways and compartments. The position of the 13C label is crucial; in DL-LEUCINE (2-13C), the label is on the second carbon atom. The catabolism of leucine begins with its transamination to α-ketoisocaproate (KIC). nih.gov The subsequent oxidative decarboxylation of KIC releases the carboxyl carbon (C1) as CO2, while the remaining carbon skeleton can enter the tricarboxylic acid (TCA) cycle as acetyl-CoA. frontiersin.orgscispace.com

To trace carbon flow into specific compartments, such as mitochondria or different tissues, requires the isolation of those compartments or the sampling of blood draining a specific organ. physoc.orgpnas.org For instance, to study muscle protein synthesis, muscle biopsies are taken to measure the incorporation of 13C-leucine into different muscle protein fractions like myofibrillar or mitochondrial proteins. physoc.orgpnas.org The enrichment of the tracer in the precursor pool (e.g., tissue-free leucine or plasma KIC) and the product (e.g., protein-bound leucine) are then used to calculate the fractional synthesis rate (FSR). pnas.org

By using different isotopically labeled tracers simultaneously, researchers can probe multiple pathways at once. frontiersin.org For example, combining a 13C-labeled leucine tracer with a 15N-labeled amino acid allows for the simultaneous measurement of protein synthesis and breakdown. physiology.org The choice of tracer and the experimental design must be tailored to the specific metabolic pathway and biological question being investigated. frontiersin.org

Table 2: Research Findings from DL-LEUCINE (2-13C) Tracer Studies

Research Area Key Finding Citation
Muscle Protein Synthesis Leucine supplementation was found to significantly increase the fractional synthesis rate of muscle protein in elderly men. nih.gov
Postprandial Metabolism Protein gain after a whey protein meal was shown to result from increased protein synthesis with no change in protein breakdown, a finding clarified by using an intrinsically labeled protein. nih.gov
Mitochondrial Function A significant age-related decline in the rate of mitochondrial protein synthesis was observed in human skeletal muscle. pnas.org
Insulin (B600854) Synthesis A novel method using 13C-leucine demonstrated that newly synthesized insulin contributes approximately 20% of the total insulin secreted during an oral glucose tolerance test in healthy individuals. nih.govresearchgate.net

| BCAA Metabolism in Astrocytes | Human astrocytes were shown to have a high capacity for branched-chain amino acid (BCAA) oxidative metabolism, with the carbon skeleton of leucine being incorporated into the TCA cycle. | frontiersin.org |

Analytical Techniques for Dl Leucine 2 13c and Its Metabolites

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of DL-Leucine (2-13C) and its metabolic products. Its high sensitivity and specificity allow for the precise measurement of isotopic enrichment in various biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acids and Organic Acids

GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile molecules like amino acids and organic acids, a chemical modification step known as derivatization is necessary to increase their volatility for GC analysis. thermofisher.comanchem.pl This method is instrumental in metabolic flux analysis, providing rich information on isotopomer distributions. researchgate.net

To make amino acids like leucine (B10760876) suitable for GC-MS analysis, their polar functional groups (carboxyl and amino groups) must be derivatized. thermofisher.comanchem.pl This process converts the non-volatile amino acids into volatile derivatives that can be readily separated by gas chromatography. thermofisher.com

Common derivatization reagents include:

Silylating agents: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. thermofisher.comwvu.edu This process significantly increases the volatility and thermal stability of the amino acids. thermofisher.com The derivatization of amino acids with MSTFA is a widely used method due to the formation of volatile by-products. thermofisher.com In a typical procedure, the sample is first subjected to oximation to stabilize aldehyde and ketone groups, followed by silylation of hydroxyl, sulfhydryl, and amino groups. researchgate.net

Alkyl chloroformates: These reagents react with amino acids in an aqueous solution to form derivatives that can be extracted into an organic solvent for GC-MS injection. lcms.cz

Once the derivatized amino acids are separated by the gas chromatograph, they enter the mass spectrometer for detection. Two primary modes of analysis are employed:

Scanning Mode: In this mode, the mass spectrometer scans a wide range of mass-to-charge (m/z) ratios, providing a full mass spectrum of the eluting compounds. This is useful for identifying unknown metabolites and confirming the structure of the derivatized leucine.

Selected Ion Monitoring (SIM): For quantitative analysis and enhanced sensitivity, SIM mode is preferred. wvu.eduisotope.com In SIM, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analyte of interest, in this case, the 13C-labeled leucine derivative. nih.govshimadzu.com This targeted approach significantly increases the signal-to-noise ratio, allowing for the detection of very low levels of the labeled compound. isotope.commdpi.com By monitoring the ions corresponding to both the unlabeled (M+0) and the 13C-labeled (M+1) leucine, the isotopic enrichment can be accurately calculated. acs.org

Table 1: Comparison of GC-MS Analysis Modes

Analysis ModeDescriptionAdvantagesDisadvantages
Scanning ModeScans a wide range of m/z ratios to generate a full mass spectrum.Provides structural information for compound identification.Lower sensitivity compared to SIM.
Selected Ion Monitoring (SIM)Monitors only specific, pre-selected m/z ratios characteristic of the target analyte.High sensitivity and specificity, ideal for quantification of low-abundance isotopes. wvu.eduisotope.comProvides no information on other, non-targeted compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Metabolomes

For the analysis of complex biological mixtures, such as plasma or tissue extracts, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool. springernature.comnih.gov It allows for the separation, detection, and quantification of a wide range of metabolites, including those that are not amenable to GC-MS. nih.govresearchgate.net LC-MS/MS is particularly valuable for untargeted metabolomics, where the goal is to identify and quantify as many metabolites as possible. researchgate.net The use of 13C-labeled standards in LC-MS analysis aids in distinguishing biological signals from background noise and improves the accuracy of molecular formula determination. nih.gov

The process involves:

Chromatographic Separation: The sample is injected into a liquid chromatograph, where the different metabolites are separated based on their physicochemical properties as they pass through a column.

Ionization: The separated metabolites are then introduced into the mass spectrometer and ionized, typically using techniques like electrospray ionization (ESI).

Tandem Mass Spectrometry (MS/MS): In a tandem mass spectrometer, a specific ion (the precursor ion) corresponding to the metabolite of interest is selected. This ion is then fragmented, and the resulting product ions are analyzed. This process provides a high degree of specificity and is crucial for distinguishing between isomers and reducing background interference.

LC-MS/MS is particularly useful for tracking the incorporation of the 13C label from DL-Leucine (2-13C) into various downstream metabolites, providing a detailed picture of metabolic pathways. diva-portal.org

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Measurement

When the primary goal is to measure the precise ratio of 13C to 12C, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard. cambridge.org This technique offers exceptional precision, capable of detecting very small changes in isotopic abundance. cambridge.org

In the context of DL-Leucine (2-13C) studies, IRMS is often coupled with a gas chromatograph (GC-C-IRMS) or a liquid chromatograph (irm-LC/MS). anchem.plnih.gov In GC-C-IRMS, the separated compounds eluting from the GC are combusted to CO2, which is then introduced into the IRMS for isotopic analysis. nih.govdoi.org This method allows for the determination of 13C enrichment in specific compounds with very high accuracy. cambridge.org irm-LC/MS allows for the determination of 13C/12C ratios of individual amino acids without the need for derivatization. anchem.pl

Table 2: Key Features of Mass Spectrometry Techniques for DL-LEUCINE (2-13C) Analysis

TechniquePrimary ApplicationKey AdvantageNeed for Derivatization
GC-MSQuantification of volatile and derivatized amino and organic acids. nih.govspringernature.comHigh resolution and established libraries for identification. researchgate.netYes, for non-volatile compounds like leucine. thermofisher.com
LC-MS/MSAnalysis of complex biological mixtures and non-volatile metabolites. cambridge.orgnih.govnih.govHigh throughput and applicability to a wide range of compounds. springernature.comGenerally not required. anchem.pl
IRMSHigh-precision measurement of isotope ratios. cambridge.orgUnmatched precision for isotopic abundance. cambridge.orgDepends on the inlet system (e.g., GC-C-IRMS requires derivatization). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique that provides detailed structural information about molecules. researchgate.net Unlike mass spectrometry, which detects the mass-to-charge ratio of ions, NMR detects the magnetic properties of atomic nuclei.

For studies involving DL-Leucine (2-13C), 13C-NMR is particularly valuable. hmdb.caresearchgate.netnih.gov The presence of the 13C label at a specific position (C-2) in the leucine molecule results in a distinct signal in the 13C-NMR spectrum. researchgate.net This allows for the unambiguous identification and tracking of the labeled carbon as it is incorporated into other metabolites. researchgate.net NMR can distinguish between positional isotopomers, which are molecules with the same number of 13C isotopes but at different positions. researchgate.net Furthermore, the multiplet structure of the signals in a 13C-NMR spectrum can provide information about the coupling between adjacent 13C and 15N nuclei. researchgate.net

While generally less sensitive than mass spectrometry, NMR is non-destructive and can provide unique insights into the structure and dynamics of metabolites in solution. researchgate.net The combination of NMR and MS techniques often provides a more comprehensive understanding of metabolic processes.

Data Processing and Interpretation of Mass Isotopomer Distributions (MIDs)

Mass Isotopomer Distribution (MID) analysis is a cornerstone of stable isotope tracer studies, used to quantify the incorporation of labeled atoms from a precursor into a product molecule. physiology.org The MID is a vector that describes the fractional abundance of all mass isotopologues of a given metabolite. nih.govembopress.org For a metabolite analyzed by MS, these isotopologues appear as M+0 (unlabeled), M+1 (containing one 13C), M+2 (containing two 13Cs), and so on.

Data Processing: The raw MIDs obtained from the mass spectrometer must undergo a critical processing step: correction for the natural abundance of stable isotopes. nih.govmdpi.com All elements, particularly carbon, have naturally occurring heavy isotopes (13C is ~1.1% abundant). This background must be mathematically removed to accurately determine the true isotopic enrichment derived from the administered tracer, such as DL-LEUCINE (2-13C). nih.govembopress.org Various algorithms are available to perform this correction, which is essential for avoiding misinterpretation of the data. embopress.orgphysiology.org

Interpretation: Once corrected, the MID provides a detailed picture of metabolic pathways. When DL-LEUCINE (2-13C) is metabolized, its labeled alpha-carbon is transferred to other molecules. For example, through transamination, the C2 of leucine becomes the C2 of α-ketoisocaproate. Further catabolism can lead to the formation of acetyl-CoA labeled at one of its two carbons. frontiersin.org

By analyzing the MIDs of key downstream metabolites, researchers can deduce the activity of specific pathways:

Direct Incorporation: The appearance of a significant M+1 peak in a direct metabolite (e.g., α-ketoisocaproate) indicates the activity of the initial metabolic step (e.g., branched-chain amino acid transaminase).

Pathway Contribution: The fractional enrichment (the proportion of the M+1 isotopologue) in a metabolite pool reflects the contribution of the tracer to the synthesis of that metabolite. nih.gov For example, if the acetyl-CoA pool is found to be 14% M+1 enriched, it suggests that leucine catabolism contributes significantly to that pool, though other unlabeled sources are also active. frontiersin.org

Metabolic Flux: By analyzing MIDs across multiple metabolites in a pathway, often at isotopic steady-state, researchers can calculate the rates of metabolic reactions (fluxes). frontiersin.orgphysiology.org

Table 3: Hypothetical MID of a Downstream Metabolite (e.g., a TCA Cycle Intermediate) Derived from DL-LEUCINE (2-13C) Metabolism.
Mass IsotopologueMeasured Fractional Abundance (Raw Data)Corrected Fractional Abundance (After Natural Abundance Correction)Interpretation
M+0 (Unlabeled)0.750.8080% of this metabolite is synthesized from unlabeled sources.
M+10.220.2020% of the metabolite pool has incorporated one 13C atom, primarily from the DL-LEUCINE (2-13C) tracer.
M+20.03~0.00The low abundance, once corrected, indicates minimal incorporation of two 13C atoms, as expected when using a single-labeled tracer.

Applications of Dl Leucine 2 13c in Metabolic Flux Analysis

Quantification of Whole-Body and Tissue-Specific Protein Synthesis and Degradation

DL-LEUCINE (2-13C) is instrumental in measuring the constant state of renewal of body proteins, a process known as protein turnover. This involves the simultaneous synthesis of new proteins from amino acids and the breakdown of existing proteins back into their constituent amino acids. e-acnm.org Stable isotope tracer methods, particularly the primed constant infusion of 13C-labeled leucine (B10760876), are considered a gold standard for these measurements. nih.gov This approach allows for the determination of protein kinetics at both the whole-body level and within specific tissues. e-acnm.org

Leucine turnover, or flux, represents the rate at which leucine becomes available to tissues from two primary sources: dietary intake and protein breakdown. physiology.org In a steady state, this rate of appearance (Ra) is balanced by the rate of disappearance (Rd), which includes two main fates: incorporation into new proteins (protein synthesis) and oxidation (catabolism). physiology.orge-acnm.org

By infusing DL-LEUCINE (2-13C) at a known rate and measuring its dilution in the blood plasma by unlabeled leucine, researchers can calculate the total leucine turnover. physiology.org The portion of this turnover that is not oxidized is referred to as non-oxidative leucine disposal (NOLD), which provides a direct measure of whole-body protein synthesis. This is because leucine, as an essential amino acid, is not produced in the body, and its primary non-oxidative fate is incorporation into proteins. e-acnm.orgnih.gov

Table 1: Representative Leucine Kinetics in Healthy Adults

This table illustrates typical values for leucine turnover and its disposal pathways in a postabsorptive (fasted) state, as determined by 13C-leucine tracer studies.

ParameterValue (μmol·kg⁻¹·h⁻¹)Description
Leucine Rate of Appearance (Turnover)118.0 ± 4.1Total flux of leucine entering the plasma pool. nih.gov
Leucine Oxidation22.4 ± 0.8Rate at which leucine is catabolized for energy. nih.gov
Non-Oxidative Leucine Disposal (Protein Synthesis)95.6 ± 3.3Rate at which leucine is incorporated into body proteins. Calculated as Turnover - Oxidation.

To understand protein metabolism in specific tissues, such as skeletal muscle, researchers can measure the direct incorporation of the 13C label from DL-LEUCINE (2-13C) into protein pools. researchgate.net This is typically achieved by obtaining tissue biopsies before and during the tracer infusion. researchgate.net

Table 2: Example of Muscle Protein Fractional Synthetic Rate (FSR) Measurement

This table shows sample data from a study measuring muscle protein FSR using a 13C-leucine tracer.

Subject GroupPrecursor Pool for CalculationMuscle Protein FSR (%/h)
Healthy Postabsorptive MalesPlasma α-ketoisocaproate (KIC)0.043 ± 0.002
Healthy Postabsorptive MalesPlasma Leucine0.041 ± 0.002

Data derived from a study using a constant infusion of L-[1-13C]valine, with FSR also calculated after a flood of L-[1-13C]leucine. The values represent baseline synthesis rates. nih.gov

Elucidation of Branched-Chain Amino Acid (BCAA) Catabolic Pathways

DL-LEUCINE (2-13C) is a crucial tool for tracing the intricate steps of BCAA breakdown. The catabolism of leucine, isoleucine, and valine begins with common enzymes before diverging into specific pathways that ultimately feed into central carbon metabolism. nih.govresearchgate.net Tracing the 13C label from the second carbon position of leucine provides specific insights that are not available when the label is at the first carbon.

The initial step in leucine catabolism is a reversible transamination reaction, where the amino group of leucine is transferred to α-ketoglutarate, producing glutamate and the branched-chain α-keto acid (BCKA) of leucine, α-ketoisocaproic acid (KIC). researchgate.netmdpi.com This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT). mdpi.com

Because this transamination occurs intracellularly, the 13C enrichment of KIC in the plasma is often used as a surrogate for the intracellular leucine enrichment, which is the true precursor for both protein synthesis and leucine oxidation. nih.gov Following its formation, KIC undergoes an irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.net This step removes the carboxyl group (the first carbon) as CO2. When using DL-LEUCINE (2-13C), the 13C label is retained in the resulting molecule, isovaleryl-CoA, allowing its fate to be tracked further. nih.gov

After the initial decarboxylation, the carbon skeleton of leucine, now in the form of isovaleryl-CoA, is further metabolized through a series of reactions to ultimately yield Acetyl-CoA and acetoacetate. nih.gov The 13C label from the 2-position of leucine is specifically incorporated into the C1 position of Acetyl-CoA. nih.gov This 13C-labeled Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. researchgate.net

By tracking the appearance of the 13C label in TCA cycle intermediates such as citrate, malate, and glutamate, researchers can quantify the contribution of leucine to the energy production and biosynthetic pathways of the cell. researchgate.netbiorxiv.org Studies have shown that a significant portion of the carbon from the 2-position of leucine is oxidized to CO2 through the TCA cycle, while the remainder can be retained in the body through incorporation into other compounds via TCA cycle exchange reactions. nih.gov One study found that approximately 58% of the 2-13C label is recovered in breath CO2 relative to the 1-13C label, indicating that about 42% is retained in other metabolic pools. nih.gov

Table 3: Fate of the 13C Label from DL-LEUCINE (2-13C)

This table outlines the path of the stable isotope label from the parent compound through key metabolic intermediates.

StepCompoundLabeled PositionKey Enzyme/Process
1DL-Leucine (2-13C)Carbon-2-
2α-Ketoisocaproic Acid (KIC)Carbon-2Branched-Chain Aminotransferase (BCAT)
3Isovaleryl-CoACarbon-1Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)
4Acetyl-CoACarbon-1Further catabolism
5CitrateCarbon-4Tricarboxylic Acid (TCA) Cycle

Investigation of Metabolic Interconnections and Cross-Talk

The use of DL-LEUCINE (2-13C) extends beyond the study of protein and BCAA metabolism in isolation. As its catabolism leads to the production of Acetyl-CoA, it provides a window into the broader network of cellular metabolism, revealing the interplay between amino acid, carbohydrate, and fatty acid oxidation. nih.gov

Metabolic flux analysis using 13C-labeled substrates is a powerful technique for creating a quantitative map of cellular metabolism. nih.govembopress.org By comparing the flux of carbon from leucine into the TCA cycle with fluxes from other labeled substrates, such as [U-13C]glucose or [U-13C]glutamine, scientists can determine how different nutrients contribute to cellular energy and biosynthesis under various physiological or disease states. researchgate.net This approach is particularly valuable for understanding metabolic reprogramming in conditions like diabetes and cancer, where BCAA metabolism is often significantly altered. mdpi.comisotope.com For example, tracing the fate of leucine-derived carbon can help elucidate how cancer cells might utilize BCAAs as an alternative fuel source to support their proliferation. isotope.com This integrated view is essential for a comprehensive understanding of systemic metabolism and the identification of potential therapeutic targets.

Contribution of Leucine to Tricarboxylic Acid (TCA) Cycle Activity and Anaplerosis

DL-LEUCINE (2-13C) serves as a significant contributor to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. The catabolism of leucine proceeds through a series of steps, ultimately yielding acetyl-CoA and acetoacetate. When DL-LEUCINE (2-13C) is used, the labeled carbon at the second position is incorporated into the acetyl group of acetyl-CoA, forming [1-¹³C]acetyl-CoA.

This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. As the cycle progresses, the ¹³C label is distributed among the various TCA cycle intermediates. Studies have shown that a significant percentage of the 2-¹³C label from leucine is retained within the body, indicating its incorporation into various compounds through TCA cycle exchange reactions nih.gov. The process by which TCA cycle intermediates are replenished is known as anaplerosis, and the contribution of leucine-derived acetyl-CoA is a key anaplerotic flux. By measuring the ¹³C enrichment in metabolites like citrate, succinate, and malate, researchers can quantify the rate at which leucine fuels the TCA cycle.

One study demonstrated that after entering the TCA cycle, doubly labeled [1,2-¹³C]acetyl-CoA derived from leucine leads to the formation of doubly labeled intermediates and their derivatives scilit.com. This detailed isotopomer analysis confirms that ¹³C-labeled acetyl-CoA enters the cycle and that intermediates with characteristic labeling patterns can be withdrawn at various points nih.gov.

Table 1: Fate of Leucine-Derived Carbon in the TCA Cycle

Leucine CataboliteTCA Cycle Entry PointKey Labeled IntermediatesMetabolic Significance
[1-¹³C]Acetyl-CoACondensation with OxaloacetateCitrate, α-Ketoglutarate, SuccinateFueling oxidative phosphorylation for ATP production.
AcetoacetateConverted to Acetyl-CoACitrate, α-Ketoglutarate, SuccinateProviding an alternative energy source, particularly in ketogenic states.

Interactions with Glucose and Lipid Metabolic Pathways

The metabolism of DL-LEUCINE (2-13C) is intricately linked with both glucose and lipid metabolism. The production of acetyl-CoA from leucine catabolism places it at a critical metabolic crossroads. Acetyl-CoA is not only the primary entry point for the TCA cycle but also the fundamental building block for the synthesis of fatty acids.

Isotope tracing studies using labeled leucine have elucidated these connections. For instance, the ¹³C label from DL-LEUCINE (2-13C) can be traced into newly synthesized lipids, providing a quantitative measure of leucine's contribution to de novo lipogenesis. In rodent models fed a high-fat diet, increased dietary leucine intake has been shown to improve glucose and cholesterol metabolism, preventing hyperglycemia and reducing adiposity ukisotope.com. Postnatal L-leucine supplementation in mice has also been found to improve glucose tolerance and reduce fat mass researchgate.net.

Furthermore, leucine metabolism influences glucose homeostasis. In hepatic (HepG2) cells, leucine supplementation has been observed to affect glucose uptake and triglyceride accumulation pnas.org. The interaction is complex; while leucine can stimulate insulin (B600854) secretion, its metabolic by-products also feed into pathways that are interconnected with glucose utilization and fat storage cell.commdpi.com. By using DL-LEUCINE (2-13C), researchers can dissect the partitioning of leucine's carbon skeleton between energy production (TCA cycle), lipid synthesis, and its influence on glucose-related pathways.

Leucine Carbon Transfer to Glutamine and Other Amino Acids

The carbon from DL-LEUCINE (2-13C) is not only used for energy and lipids but is also transferred to other non-essential amino acids. This transfer primarily occurs through the intermediates of the TCA cycle. When [1-¹³C]acetyl-CoA from leucine enters the TCA cycle, it contributes to the labeling of α-ketoglutarate.

This labeled α-ketoglutarate can then be transaminated to form glutamate, which carries the ¹³C label. Glutamate is a central node in amino acid metabolism, serving as a precursor for the synthesis of glutamine, proline, and arginine. Therefore, by tracing the ¹³C from DL-LEUCINE (2-13C), a direct flow of carbon into the cellular pools of glutamate and glutamine can be quantified scilit.comresearchgate.net. Studies in astroglial cells have confirmed the release of ¹³C-labeled glutamine following the metabolism of [U-¹³C]leucine nih.gov. This highlights the role of leucine not just as a fuel, but also as a source of carbon for the synthesis of other critical amino acids, underscoring its importance in maintaining the cellular nitrogen and carbon balance udel.edu.

Studies in Cellular and Preclinical Organismal Models

The utility of DL-LEUCINE (2-13C) has been demonstrated across a range of biological systems, from isolated cells in culture to whole-animal models, providing insights into tissue-specific and systemic metabolism.

In Vitro Cellular Systems (e.g., Adipocytes, Astrocytes, Chinese Hamster Ovary (CHO) Cells)

Adipocytes: In fat cells, leucine metabolism is linked to both lipid storage and signaling pathways. While specific studies focusing on DL-LEUCINE (2-13C) are limited, research on leucine's role in adipocytes shows it activates mTOR signaling, which promotes fat storage researchgate.net. Isotope tracing techniques are considered the gold standard for investigating metabolic reprogramming in adipocytes, allowing for the quantitative analysis of metabolic fluxes related to lipid accumulation nih.gov. Leucine supplementation has been shown to induce genes involved in BCAA metabolism in murine adipocytes engconfintl.org.

Astrocytes: These glial cells in the brain readily metabolize leucine as an energy source. A detailed study using [U-¹³C]leucine in cultured astroglial cells identified the release of numerous ¹³C-labeled metabolites, including ketone bodies, alanine (B10760859), citrate, glutamine, lactate, and succinate nih.gov. The analysis of the labeling patterns proved that leucine-derived acetyl-CoA enters the TCA cycle and that its intermediates are used to generate a variety of compounds released by the cells nih.gov.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a workhorse of the biopharmaceutical industry for producing therapeutic proteins. Understanding their metabolism is key to optimizing production. Metabolic flux analysis using ¹³C-labeled tracers, including amino acids, is a cornerstone of this research nih.govvanderbilt.eduresearchgate.net. These studies quantify the metabolic fate of amino acids, determining the fraction used for cell growth, energy generation, and protein production vanderbilt.edu. Comprehensive tracing with labeled amino acids has been used to identify and track the sources of secreted metabolic by-products that can impact cell culture performance pnas.org.

In Vivo Animal Models (e.g., Rodent Metabolism Studies)

In vivo studies using rodent models have been instrumental in understanding the systemic effects of leucine metabolism. By feeding mice diets containing ¹³C-labeled leucine, researchers can assess whole-body metabolism and the contribution of dietary versus stored protein to plasma BCAA levels nih.gov. Such studies have shown that dietary leucine supplementation can significantly decrease diet-induced obesity, hyperglycemia, and hypercholesterolemia in mice, partly by increasing energy expenditure ukisotope.com. These whole-animal studies, which often involve intravenous infusion of ¹³C-labeled tracers, allow for the quantification of tissue-specific nutrient utilization and the complex interplay between different organs in maintaining metabolic homeostasis nih.gov.

Discovery of Novel Metabolic Pathways and By-products

The use of stable isotope tracers like DL-LEUCINE (2-13C) is a powerful tool for discovery metabolomics. By tracing the atom transitions from a labeled substrate into a wide array of metabolites, researchers can confirm the activity of known pathways and discover new ones nih.gov.

A comprehensive study utilizing ¹³C stable-isotope tracing of all amino acids and glucose in CHO cell cultures successfully identified numerous secreted metabolic by-products and their origins pnas.org. This approach verified 45 by-products, with a significant number derived from the catabolism of branched-chain amino acids, including leucine. In addition to previously known by-products, this method identified novel metabolites in CHO cell cultures, such as 3-hydroxybutyrate and erythronate derived from glucose pnas.org. Specifically for leucine, its breakdown was traced to by-products that can accumulate in the culture medium and potentially affect cell growth and productivity. This demonstrates the power of ¹³C-leucine tracing not just for quantifying fluxes in central carbon metabolism but also for identifying previously uncharacterized metabolic end-products and pathways.

Computational and Bioinformatics Approaches in Dl Leucine 2 13c Flux Analysis

Metabolic Network Reconstruction and Stoichiometric Models

The foundation of any 13C-metabolic flux analysis is a well-defined metabolic network model. This model serves as a mathematical representation of the biochemical reactions occurring within an organism's cells. The process begins with metabolic network reconstruction, which involves compiling a comprehensive list of relevant metabolic reactions, their stoichiometry, and the atom-mapping information for each reaction. researchgate.netosti.gov This information is often derived from genomic annotations, literature, and biochemical databases. plos.org For a study utilizing DL-LEUCINE (2-13C), the network model must include all relevant pathways for leucine (B10760876) metabolism, its incorporation into biomass (protein), and its catabolic routes.

Stoichiometric models are a key component of this framework. These models define the mass balance constraints for each metabolite in the network. oup.com At a metabolic steady state, the rate of production of each intracellular metabolite equals its rate of consumption, leading to a system of linear equations. nih.gov These stoichiometric constraints alone, however, are often insufficient to determine all metabolic fluxes, especially for complex networks with parallel pathways and metabolic cycles. wikipedia.org

The introduction of 13C labeling data, such as from experiments using DL-LEUCINE (2-13C), provides additional constraints to the system. The distribution of the 13C label throughout the metabolic network is a direct consequence of the fluxes through the various pathways. psu.edu By creating isotopomer or cumomer balance equations, the model can predict the labeling pattern of metabolites for a given set of fluxes. nih.gov The challenge then becomes to find the flux distribution that best fits the experimentally measured labeling patterns. sci-hub.se The accuracy of the reconstructed network and the underlying stoichiometric model is critical, as errors or omissions can lead to physiologically irrelevant flux distributions. osti.gov For instance, the reconstruction for Thermus thermophilus HB8 included glycolysis and the TCA cycle, which was later validated by 13C-MFA. nih.gov

Flux Estimation Algorithms and Software Tools

Once a metabolic network is reconstructed and labeling data from a DL-LEUCINE (2-13C) experiment is obtained, specialized algorithms and software are required to estimate the metabolic fluxes. These tools solve the inverse problem: they determine the set of intracellular fluxes that best explain the measured extracellular rates and the mass isotopomer distributions of key metabolites. researchgate.net

The core of this process involves complex, non-linear optimization. psu.edu Various computational frameworks have been developed to tackle this challenge, with the Elementary Metabolite Units (EMU) framework being a significant breakthrough. The EMU approach dramatically reduces the size of the computational problem by focusing only on the subset of atoms and metabolites that are necessary to simulate the labeling pattern of the measured metabolites. mit.edunih.gov This makes the analysis of larger networks more tractable.

A variety of software packages have been developed to facilitate 13C-MFA. These tools automate the generation of balance equations, perform the numerical optimization, and provide statistical analysis of the results. mdpi.comnih.gov They differ in their underlying algorithms, user interface, and supported features. Some are open-source, while others are commercial or require a specific programming environment like MATLAB. acs.org

Below is an interactive table summarizing some of the prominent software tools used for 13C-metabolic flux analysis:

SoftwareKey FeaturesPlatformAvailability
13CFLUX2 High-performance computing, supports multicore CPUs and clusters, uses FluxML language. nih.govoup.comC++, Java, Python add-ons (Linux/Unix)Demo version available. nih.gov
INCA Supports steady-state and isotopically non-stationary MFA, graphical user interface (GUI). vueinnovations.comnih.govvueinnovations.comMATLABFree for academic users. vueinnovations.comvanderbilt.edu
Metran Based on the EMU framework, designed for tracer experiment design and statistical analysis. mit.eduNot specifiedInformation available from MIT TLO. mit.edu
OpenFLUX2 Open-source, supports analysis of single and parallel labeling experiments. mdpi.comnih.govNot specifiedOpen-source. acs.org
WUFlux User-friendly GUI, provides templates for different prokaryotic species. github.ioMATLABOpen-source. github.io
FiatFlux One of the earlier tools with a graphical user interface for model formulation. ucdavis.edufrontiersin.orgNot specifiedInformation available. ucdavis.edu

These tools are crucial for researchers using tracers like DL-LEUCINE (2-13C) to move from complex datasets to quantitative biological insights. mdpi.com

Sensitivity Analysis and Identifiability of Fluxes in Complex Networks

A key challenge in 13C-MFA is ensuring the reliability of the estimated fluxes. Sensitivity analysis and flux identifiability are critical steps in this process. Flux identifiability addresses whether a unique flux distribution can be determined from the available experimental data. rsc.org In complex metabolic networks, such as those found in plants with their compartmentalized metabolism, some fluxes may be structurally or practically non-identifiable. rsc.orgfrontiersin.org This means that different combinations of flux values could produce the same labeling pattern, making it impossible to distinguish between them.

Sensitivity analysis helps to understand how sensitive the estimated fluxes are to variations in the experimental measurements. psu.edu It can also be used in the experimental design phase to determine the optimal tracer to use (e.g., a specific isomer of 13C-labeled leucine) and which metabolites to measure to maximize the precision of the target fluxes. rsc.org For example, studies have shown that using a combination of differently labeled substrates in parallel experiments can significantly improve flux identifiability. rsc.orgfrontiersin.org

Software packages like INCA include functionalities to perform statistical tests to assess the goodness-of-fit, calculate confidence intervals for the estimated fluxes, and evaluate model identifiability. vueinnovations.com This is crucial for interpreting the results of a DL-LEUCINE (2-13C) study with confidence. An overdetermined system, where more data points are available than free parameters, allows for regression analysis which can dampen the impact of measurement errors. nih.gov By systematically evaluating the confidence of flux estimates, researchers can distinguish between well-determined fluxes and those that require further experimental investigation. rsc.org

Computational Challenges in Large-Scale 13C-Metabolic Flux Analysis

The ambition to apply 13C-MFA to genome-scale metabolic models presents significant computational challenges. nih.gov While early 13C-MFA studies focused on central carbon metabolism, there is a growing interest in analyzing the entire metabolic network of an organism to gain a more holistic understanding. osti.govnih.gov This expansion in model size leads to a combinatorial explosion in the number of potential pathways and a dramatic increase in the computational burden. nih.gov

One of the primary challenges is the sheer scale of the optimization problem. Genome-scale models can include thousands of reactions and metabolites, making the calculation of isotopomer distributions and the subsequent flux estimation computationally expensive. frontiersin.orgnih.gov High-performance computing (HPC) resources, including multicore CPUs and compute clusters, are often necessary to tackle these large-scale problems. nih.govoup.com Software like 13CFLUX2 is specifically designed to leverage such HPC environments. nih.gov

Another challenge is the construction of accurate genome-scale atom mapping models (GS-AMMs). These models require detailed information on the carbon transitions for every reaction in the network, and errors or gaps in this information can compromise the results. osti.gov Furthermore, the increased complexity of large-scale models often leads to issues with flux identifiability, as many pathways in the peripheral metabolism may not be sufficiently constrained by the labeling data from a single tracer like DL-LEUCINE (2-13C). nih.gov

Addressing these challenges requires the development of more efficient algorithms, improved methods for model reduction, and strategies for optimal experimental design to generate data that can constrain fluxes in these large networks. osti.gov Despite these hurdles, successful genome-scale 13C-MFA has been demonstrated in organisms like E. coli, highlighting the potential for network-wide insights that are not achievable with smaller, core models. nih.gov

Comparative Methodologies and Validation of Dl Leucine 2 13c Tracing

Comparison with Other Positionally Labeled Leucine (B10760876) Tracers (e.g., 1-13C Leucine, Uniformly Labeled Leucine)

The choice of isotopic label position on the leucine molecule is critical as it dictates the metabolic pathways that can be traced and the interpretation of the resulting data. DL-LEUCINE (2-13C) offers distinct advantages and disadvantages when compared to other positionally labeled leucine tracers such as [1-13C]leucine and uniformly labeled [U-13C]leucine.

The primary metabolic fate of the carbon at the C-1 position of leucine is decarboxylation to form α-ketoisocaproate (KIC), which is then irreversibly lost as CO2. Consequently, [1-13C]leucine is predominantly used to measure rates of leucine oxidation. cambridge.orgresearchgate.net In contrast, the carbon at the C-2 position, as in DL-LEUCINE (2-13C), is retained within the carbon skeleton of KIC following transamination. This makes DL-LEUCINE (2-13C) a more suitable tracer for studying intracellular leucine metabolism and its incorporation into proteins, as the label is not immediately lost to oxidation. iaea.org

Studies directly comparing different leucine isotopologues have highlighted these functional distinctions. For instance, in studies of protein turnover, the use of [1,2-13C2]leucine allows for simultaneous assessment of protein synthesis and breakdown. The C-1 label tracks oxidation, while the C-2 label follows the path of the leucine backbone into protein.

Uniformly labeled leucine, such as [U-13C]leucine, where all six carbon atoms are labeled with 13C, provides a comprehensive view of leucine's metabolic fate. It can be used to trace the incorporation of the entire carbon skeleton into various metabolites and biosynthetic pathways. However, the analysis of data from uniformly labeled tracers can be more complex due to the multiple labeled positions and the potential for isotopic scrambling. The specific labeling at the C-2 position in DL-LEUCINE (2-13C) offers a more focused and often simpler approach to tracing leucine's role in protein synthesis and its intermediary metabolism.

Table 1: Comparison of Positionally Labeled Leucine Tracers

Tracer Primary Application Advantages Disadvantages
DL-LEUCINE (2-13C) Protein synthesis, intracellular leucine metabolism Label is retained in the carbon skeleton after transamination, providing a good measure of incorporation into protein. As a racemic mixture, the D-isomer may have different metabolic fates that could complicate interpretation if not accounted for.
[1-13C]Leucine Leucine oxidation Directly measures the rate of irreversible leucine decarboxylation. cambridge.orgresearchgate.net The label is lost upon oxidation, making it less ideal for tracking incorporation into protein over longer periods.
[U-13C]Leucine Comprehensive metabolic flux analysis Traces the entire carbon skeleton into various metabolic pathways. Data analysis can be complex due to multiple labeled positions and potential for isotopic scrambling.
[1,2-13C2]Leucine Simultaneous measurement of protein synthesis and oxidation Allows for the concurrent assessment of two key metabolic pathways of leucine. Requires more sophisticated mass spectrometry to distinguish between the different isotopologues.

Comparative Studies with Other Amino Acid Tracers (e.g., Phenylalanine, Lysine (B10760008), Valine)

To gain a more complete picture of protein metabolism, researchers often employ a multi-tracer approach, simultaneously infusing DL-LEUCINE (2-13C) or other leucine isotopologues with tracers of other amino acids like phenylalanine, lysine, and valine. These comparative studies are crucial for validating findings and understanding the nuances of protein kinetics.

Phenylalanine, often used as L-[ring-2H5]phenylalanine or L-[1-13C]phenylalanine, is a common comparator for leucine. Since phenylalanine is not synthesized or extensively metabolized in muscle, its kinetics are considered to be a reliable measure of whole-body and muscle protein synthesis and breakdown. nih.gov Studies have shown that while both leucine and phenylalanine tracers provide valuable data, the absolute rates of muscle protein synthesis can differ depending on the tracer used. physiology.org However, the relative changes in protein synthesis in response to stimuli like feeding or exercise are often comparable between the two tracers.

Lysine, another essential amino acid, is also utilized as a tracer (e.g., [15N]lysine or [1-13C]lysine) to study protein metabolism. nih.govnih.gov Comparative studies using both leucine and lysine tracers can provide a more robust assessment of protein kinetics, as they represent two different essential amino acids with distinct metabolic pathways beyond their incorporation into protein.

Table 2: Findings from Comparative Studies with Other Amino Acid Tracers

Study Focus Tracers Used Key Findings Reference
Post-exercise Muscle Protein Synthesis L-[ring-13C6]phenylalanine and L-[1-13C]leucine Co-ingestion of protein and free leucine with carbohydrate stimulated muscle protein synthesis to a greater extent than carbohydrate alone. physiology.org
Valine Metabolism at Different Leucine Intakes [1-13C]valine and [2H3]leucine Leucine intake did not significantly affect valine oxidation, suggesting independent regulation of their catabolic pathways under the studied conditions. nih.gov
Whole-body Protein Turnover [1-13C]leucine and 15N-Glycine In post-viral hepatocirrhotic patients, the metabolism of leucine, glycine (B1666218), and whole-body protein were in a hyperactive state. iaea.org
Amino Acid Kinetics in Liver Transplantation [5,5,5-2H3]leucine and [3-13C]alanine or [1,2-13C2]glutamine During the anhepatic phase, leucine kinetics remained unchanged, while alanine (B10760859) and glutamine kinetics were significantly altered, highlighting the liver's central role in their metabolism. diabetesjournals.org

Methodological Validations Across Different Biological Systems and Conditions

The validity of any tracer method, including the use of DL-LEUCINE (2-13C), must be established across a variety of biological systems and physiological or pathological conditions. Such validations ensure that the measurements are accurate and reflect the true metabolic state.

In the context of exercise physiology , leucine tracer methodologies have been extensively validated to study the effects of physical activity on muscle protein turnover. researchgate.netphysiology.org These studies have been crucial in demonstrating the anabolic effects of resistance exercise and the importance of protein intake for muscle repair and growth. The use of tracers like L-[1-13C]leucine has become a gold standard for measuring fractional synthetic rates in muscle. cambridge.orgresearchgate.net

In clinical research , leucine tracers have been validated in various disease states. For instance, in patients with alcoholic liver disease , these tracers have been used to investigate dysregulated protein homeostasis and sarcopenia. cellphysiolbiochem.com Studies in patients with liver cirrhosis have shown altered leucine and other amino acid kinetics, providing insights into the metabolic derangements associated with this condition. iaea.orgdiabetesjournals.org The validation of the tracer-balance concept using L-[1-13C]leucine has been demonstrated in healthy adults, providing confidence in its application to estimate whole-body leucine balance. nih.gov

Methodological validations have also been performed in different biological systems , from in vitro cell cultures to animal models and human subjects. This cross-system validation is essential to ensure that the findings are translatable. For example, studies in rats have elucidated the metabolic fate of leucine in sepsis, while human studies have confirmed these findings in clinical settings. The principles of stable isotope tracing are fundamental and applicable across species, though specific metabolic rates and pool sizes may differ. researchgate.net

The development of advanced analytical techniques, such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), has further enhanced the validation and application of leucine tracer methods by allowing for the measurement of very low tracer enrichments in small tissue samples. physiology.org

Table 3: Examples of Methodological Validations of Leucine Tracers

Biological System/Condition Tracer(s) Used Purpose of Validation Key Outcome Reference
Human Muscle (Exercise) D2O and [13C]amino acids To validate the use of D2O for monitoring day-to-day changes in muscle protein synthesis. D2O was shown to have unrivaled utility for quantifying daily muscle protein synthesis, overcoming limitations of shorter-term 13C tracer studies. physiology.org
Human Rectal Cancer [1-13C]leucine To develop and validate a minimally invasive method to determine tumor protein synthesis in situ. The combined use of GC-C-IRMS and GC-quadrupole MS provided a reliable method to measure tumor fractional synthetic rate. physiology.org
Alcoholic Liver Disease (in vivo and in vitro) D5 phenylalanine and puromycin To investigate ethanol-induced dysregulated proteostasis and sarcopenia. Multiomics approach followed by experimental validation identified β-hydroxymethyl-butyrate as a restorer of muscle protein homeostasis. cellphysiolbiochem.com
Healthy Adults (Whole-body) L-[1-13C]leucine and [15N-15N]urea To validate the tracer-balance concept for estimating whole-body leucine balance over 24 hours. The tracer-balance concept was found to be valid, with reliable predictions of daily leucine oxidation and balance from short-term measurements. nih.gov
Post-viral Hepatocirrhosis L-[1-13C]-leucine and 15N-Glycine To study whole-body protein turnover and energy expenditure. Revealed accelerated kinetics of leucine, glycine, and whole-body protein, suggesting higher protein requirements in these patients. iaea.org

Future Directions in Dl Leucine 2 13c Stable Isotope Research

Development of Integrated Multi-Omics Approaches with Stable Isotope Tracing

The future of metabolic research lies in the integration of data from multiple "omics" fields. Combining stable isotope tracing with DL-Leucine (2-¹³C) with genomics, transcriptomics, and proteomics will provide a more holistic understanding of cellular function. biorxiv.org This integrated multi-omics approach allows researchers to connect changes in gene expression and protein levels with alterations in metabolic fluxes. biorxiv.org

For example, transcriptomics can reveal changes in the expression of genes encoding metabolic enzymes, which can then be correlated with flux data obtained from ¹³C tracing to understand how metabolic pathways are regulated at the transcriptional level. biorxiv.org Similarly, proteomics can identify changes in the abundance of these enzymes, providing a more direct link to metabolic activity.

The integration of these large datasets presents a significant bioinformatic challenge. tandfonline.com However, the development of sophisticated computational tools and workflows is making it increasingly feasible to analyze and visualize multi-omics data in a meaningful way. biorxiv.orgnih.gov These integrated approaches are crucial for building comprehensive models of cellular metabolism that can predict how cells will respond to various perturbations, such as disease states or drug treatments. biorxiv.org The ability to link genetic and environmental factors to metabolic phenotypes through multi-omics analysis will be a key driver of future discoveries in personalized medicine and biotechnology. researchgate.net

Emerging Computational Tools for Enhanced Flux Resolution and Network Discovery

The analysis of data from stable isotope tracing experiments is heavily reliant on sophisticated computational tools. The future will see the development of even more powerful software for metabolic flux analysis (MFA) and the discovery of novel metabolic networks. vanderbilt.edu

Current MFA software packages, such as 13CFLUX2, INCA, and OpenFLUX2, utilize advanced algorithms to calculate metabolic fluxes from isotopomer distribution data. mdpi.comoup.combiorxiv.org These tools are continuously being improved to handle more complex metabolic models and larger datasets. researchgate.net Future developments will likely focus on several key areas:

Automation and Standardization: The development of standardized formats for data and model exchange, such as FluxML, will facilitate collaboration and reproducibility in the field. oup.comfrontiersin.org Automated workflows for data processing and flux analysis will also become more common, increasing the throughput of these studies. researchgate.net

Enhanced Flux Resolution: New algorithms will provide more accurate and precise flux estimates, particularly for complex and interconnected pathways. vanderbilt.edu This includes the ability to resolve fluxes in different cellular compartments, such as the mitochondria and cytosol. vanderbilt.edu

Network Discovery: Computational tools are being developed to identify novel metabolic pathways and connections from untargeted metabolomics data. tandfonline.com By analyzing the patterns of isotope labeling across the entire metabolome, it is possible to infer the existence of previously unknown reactions. tandfonline.com

Integration with Genome-Scale Models: The integration of MFA with genome-scale metabolic models (GEMs) will allow for a more comprehensive analysis of cellular metabolism. researchgate.net This will enable researchers to predict metabolic fluxes on a genome-wide scale and to identify key control points in metabolic networks.

Table 2: Selected Computational Tools for ¹³C-Metabolic Flux Analysis

SoftwareKey FeaturesPrimary Application
13CFLUX2 High-performance algorithms, supports multicore CPUs and clusters, uses FluxML format. oup.comresearchgate.netDesign and evaluation of ¹³C-labeling experiments, large-scale flux analysis. oup.com
INCA MATLAB-based, supports isotopically non-stationary MFA, user-friendly interface. biorxiv.orgAnalysis of dynamic labeling data, modeling of complex metabolic networks. biorxiv.org
OpenFLUX2 Open-source, based on elementary metabolite unit (EMU) framework. mdpi.comSteady-state metabolic flux analysis in various organisms. mdpi.com
Metran One of the earlier comprehensive software for MFA. mdpi.comSteady-state and non-stationary MFA.
FiatFLUX Focuses on the statistical analysis of flux results. mdpi.comQuantification of confidence intervals for metabolic fluxes.

Novel Applications in Fundamental Biological Processes and Preclinical Modeling

The application of DL-Leucine (2-¹³C) and other stable isotope tracers is expanding beyond traditional metabolic studies into new areas of fundamental biology and preclinical research.

In fundamental biology, these tracers are being used to investigate a wide range of processes. For instance, understanding the metabolic requirements for cell growth, differentiation, and signaling is a key area of research. Leucine (B10760876) itself is a signaling molecule that activates the mTOR pathway, a central regulator of cell growth and metabolism. medchemexpress.com Using DL-Leucine (2-¹³C) can help to dissect the intricate connections between leucine metabolism and these critical signaling pathways.

In the realm of preclinical modeling, stable isotope tracing is proving to be an invaluable tool for studying disease mechanisms and for the development of new therapies. mdpi.com For example, in cancer research, ¹³C-labeled tracers are used to identify the metabolic adaptations that allow tumor cells to proliferate and survive. nih.gov This knowledge can be used to develop drugs that target these metabolic vulnerabilities. nih.gov Similarly, in studies of neurodegenerative diseases, tracers can help to elucidate the metabolic defects that contribute to neuronal dysfunction. mdpi.com

The use of animal models, such as Sprague-Dawley rats, in conjunction with labeled compounds provides a platform to study absorption, distribution, metabolism, and excretion (ADME) profiles, which is crucial for translating basic research findings into clinical applications. researchgate.net Furthermore, the development of non-invasive techniques, such as in vivo magnetic resonance spectroscopy (MRS), will allow for the real-time monitoring of metabolic fluxes in living organisms, providing a dynamic view of metabolism in response to various stimuli. nih.gov

Q & A

Q. How is DL-Leucine (2-13C) synthesized, and what methods ensure its isotopic purity?

DL-Leucine (2-13C) is typically synthesized via phthalic anhydride-mediated reactions. For example, equimolar amounts of DL-Leucine and phthalic anhydride are heated at 150°C in an oil bath until frothing ceases, followed by extraction with ether and recrystallization from cyclohexane . Isotopic purity (≥99% 13C) is verified using nuclear magnetic resonance (NMR) spectroscopy and isotope ratio mass spectrometry (IRMS). Analytical standards, such as NIST-certified materials, are critical for calibration .

Q. What analytical techniques are essential for characterizing DL-Leucine (2-13C) in experimental workflows?

Key techniques include:

  • 13C-NMR : Confirms the position and enrichment of the 13C label.
  • Mass Spectrometry (MS) : Quantifies isotopic purity and detects impurities.
  • High-Performance Liquid Chromatography (HPLC) : Validates chemical purity (≥98%) and resolves enantiomeric mixtures .
  • Melting Point Analysis : Ensures consistency with literature values (e.g., 293–296°C for unlabeled DL-Leucine) .

Q. How should DL-Leucine (2-13C) be stored to maintain stability in research settings?

Store in airtight, moisture-free containers at –20°C to prevent degradation. Pre-weighed aliquots minimize repeated freeze-thaw cycles. Stability should be periodically verified via HPLC or MS to detect decomposition products .

Advanced Research Questions

Q. How can DL-Leucine (2-13C) be integrated into metabolic flux analysis (MFA) to study amino acid metabolism?

Experimental Design :

  • Administer DL-Leucine (2-13C) to cell cultures or model organisms under controlled nutrient conditions.
  • Use time-course sampling to track 13C incorporation into downstream metabolites (e.g., ketoisocaproate or acetyl-CoA) via LC-MS or hyperpolarized 13C-MRI .
  • Apply computational flux models (e.g., INCA or OpenFLUX) to quantify pathway activity. Pitfalls : Ensure isotopic steady-state conditions and account for natural abundance 13C in controls .

Q. What strategies resolve contradictions in isotopic tracing data when using DL-Leucine (2-13C)?

  • Cross-Validation : Combine 13C tracing with complementary techniques (e.g., 2H or 15N labeling) to confirm pathway specificity.
  • Error Analysis : Use statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in flux estimates.
  • Contextual Interpretation : Consider tissue-specific isotope dilution effects, as seen in cardiac hypertrophy studies where 13C-glutamate ratios did not align with expected TCA cycle activity .

Q. How can DL-Leucine (2-13C) advance studies on protein synthesis kinetics?

Methodology :

  • Pulse-Chase Experiments : Introduce DL-Leucine (2-13C) to trace nascent protein synthesis rates via LC-MS/MS detection of labeled peptides.
  • Kinetic Modeling : Fit data to exponential decay models to calculate turnover rates.
  • Controls : Use unlabeled leucine and parallel SILAC (stable isotope labeling by amino acids in cell culture) experiments to validate results .

Methodological Frameworks

  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypotheses. For example, "Does branched-chain amino acid catabolism in cancer cells exhibit compartment-specific 13C enrichment when using DL-Leucine (2-13C)?" .
  • Ethical and Reproducibility Standards : Document experimental protocols in detail, including reagent lot numbers and instrument settings, to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.